(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol
Overview
Description
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a nitrogen-containing heterocyclic compound with a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable aldehyde or ketone, followed by reduction and cyclization, can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.
Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.
Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.
Scientific Research Applications
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its role in medicinal chemistry as a bioactive scaffold.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties
Uniqueness: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol stands out due to its specific substitution pattern, which imparts unique biological activities and synthetic versatility
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1 |
InChI Key |
NTDFIGIMQABQLD-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.